molecular formula C18H24N2O4 B4025036 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate

3-Piperidylcarbonyloxyphenyl piperidinecarboxylate

Cat. No.: B4025036
M. Wt: 332.4 g/mol
InChI Key: KEOSPDWMOHMXEW-UHFFFAOYSA-N
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Description

3-Piperidylcarbonyloxyphenyl piperidinecarboxylate is a compound that belongs to the piperidine family, which is a class of organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate involves several steps, including cyclization and esterification reactions. One common synthetic route involves the reaction of piperidine with phenyl chloroformate under basic conditions to form the desired ester. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Piperidylcarbonyloxyphenyl piperidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

3-Piperidylcarbonyloxyphenyl piperidinecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-Piperidylcarbonyloxyphenyl piperidinecarboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for various applications in research and industry.

Properties

IUPAC Name

[3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(19-10-3-1-4-11-19)23-15-8-7-9-16(14-15)24-18(22)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSPDWMOHMXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC(=CC=C2)OC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331439
Record name [3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806652
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

539805-37-3
Record name [3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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